molecular formula C25H30N8OS B1684109 PF-3758309 CAS No. 898044-15-0

PF-3758309

Numéro de catalogue: B1684109
Numéro CAS: 898044-15-0
Poids moléculaire: 490.6 g/mol
Clé InChI: AYCPARAPKDAOEN-LJQANCHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

PF-03758309 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of p21-activated kinase 4 and its effects on various signaling pathways.

    Biology: Investigated for its role in modulating cellular processes such as cytoskeletal reorganization and cell migration.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, including lung, breast, and prostate cancers.

    Industry: Utilized in drug discovery and development programs to identify new cancer treatments .

Mécanisme D'action

Target of Action

PF-3758309 is a potent small molecule inhibitor of p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine kinase that belongs to the p21-activated kinase (PAK) family . It plays an important role in cancer cell motility, proliferation, and survival .

Mode of Action

This compound binds to PAK4, inhibiting its activity . This inhibition of PAK4 activity results in the suppression of cancer cell growth . It’s an ATP-competitive inhibitor of PAK4 .

Biochemical Pathways

PAK4 is often upregulated in a variety of cancer cell types and plays a key role in cell signaling pathways . It’s known to interact specifically with Cdc42-GTP and JNK-GTP . This compound has been found to down-regulate the NF-κB signaling pathway , which is likely the primary mechanism by which it inhibits latency reversal .

Pharmacokinetics

It’s also noted that this compound and pictilisib have different pharmacokinetic profiles when used alone and in combination .

Result of Action

The inhibition of PAK4 by this compound leads to several cellular effects. It inhibits anchorage-independent growth, induces apoptosis, and inhibits proliferation . In the context of HIV-1 latency, this compound has been found to inhibit latency reversal .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, cellular thermal shift assays combined with liquid chromatography and mass spectrometry have been used to ascertain whether this compound off-target binding contributed to its activity . In certain cell types and peripheral blood mononuclear cells, this compound was found to bind to mitogen-activated protein kinase 1 and protein kinase A .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : PF-03758309 est synthétisé par une série de réactions chimiques impliquant la formation d'un noyau pyrrolopyrazole. La synthèse implique généralement l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée. La voie de synthèse exacte et les conditions de réaction sont propriétaires et non divulguées publiquement en détail .

Méthodes de production industrielle : La production industrielle de PF-03758309 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le composé est ensuite purifié et formulé pour une administration orale. Les détails spécifiques du processus de production industrielle ne sont pas disponibles publiquement .

Analyse Des Réactions Chimiques

Types de réactions : PF-03758309 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

    Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

    Substitution : Divers agents halogénants et nucléophiles

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels .

4. Applications de la recherche scientifique

PF-03758309 a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

PF-03758309 exerce ses effets en inhibant l'activité de la kinase 4 activée par p21. Cette kinase est impliquée dans divers processus cellulaires, notamment la réorganisation du cytosquelette, la migration cellulaire et la tumorigenèse. En inhibant la kinase 4 activée par p21, PF-03758309 perturbe ces processus, ce qui entraîne une réduction de la prolifération des cellules cancéreuses et une augmentation de l'apoptose. Le composé affecte également d'autres voies de signalisation, telles que la voie de la protéine de liaison à l'élément de réponse à l'AMPc (CREB), contribuant ainsi davantage à ses effets anticancéreux .

Comparaison Avec Des Composés Similaires

PF-03758309 est unique en son genre pour son inhibition puissante et sélective de la kinase 4 activée par p21. Des composés similaires comprennent :

PF-03758309 se distingue par sa forte puissance, sa biodisponibilité orale et son inhibition réversible, ce qui en fait un candidat prometteur pour un développement plus poussé en thérapie anticancéreuse .

Propriétés

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N8OS/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCPARAPKDAOEN-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649389
Record name N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898044-15-0
Record name PF-03758309
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898044150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03758309
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 898044-15-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PF-03758309
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK459EA5I2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-3758309
Reactant of Route 2
PF-3758309
Reactant of Route 3
Reactant of Route 3
PF-3758309
Reactant of Route 4
Reactant of Route 4
PF-3758309
Reactant of Route 5
PF-3758309
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
PF-3758309
Customer
Q & A

A: PF-3758309 acts as an ATP-competitive inhibitor of PAK4, specifically targeting its kinase domain. [, , ] This binding prevents PAK4 from phosphorylating its substrates, ultimately disrupting downstream signaling pathways crucial for cancer cell survival, proliferation, and motility. [, , ]

ANone: While the provided abstracts do not include detailed spectroscopic data, the chemical name of this compound is provided, allowing for the determination of its molecular formula and weight:

    A: this compound effectively inhibits PAK4-dependent pathways in both in vitro and in vivo models, leading to reduced tumor growth. [, , , , , ] Its antitumor activity is linked to the modulation of cell proliferation, survival, and angiogenesis. [, , , , ]

    A: this compound demonstrates potent anti-proliferative activity against a variety of cancer cell lines, including colorectal, pancreatic, lung, and melanoma cells, with IC50 values ranging from nanomolar to low micromolar concentrations. [, , , , , , , , , ]

    A: Preclinical studies in various xenograft and patient-derived xenograft (PDX) models of colorectal, pancreatic, melanoma, and lung cancer have demonstrated that this compound effectively inhibits tumor growth. [, , , , , , , ] It achieves tumor growth inhibition by suppressing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. [, , , , ]

    A: Research indicates that P-glycoprotein (P-gp), an efflux pump often overexpressed in cancer cells, can contribute to this compound resistance. [, ] Inhibiting P-gp could potentially restore sensitivity to the drug. [, ] Other resistance mechanisms might involve the activation of bypass signaling pathways, such as the PI3K/AKT pathway. [, ]

    A: The Phase I clinical trial indicated that this compound was generally well-tolerated. [] The most common adverse events were gastrointestinal, including diarrhea, nausea, and vomiting. [] Further preclinical and clinical research is needed to comprehensively assess its toxicity, adverse effects, and long-term safety profile.

    A: PAK4, a serine/threonine kinase, acts as a key downstream effector of Rho family GTPases, including Cdc42. [, , ] It plays a critical role in regulating various cellular processes, including cell survival, motility, proliferation, and angiogenesis, all of which contribute to cancer development and progression. [, , ]

    A: Studies suggest that this compound exhibits increased efficacy against cancer cells with a mesenchymal phenotype compared to those with an epithelial phenotype. [, ] This suggests that this compound's effectiveness might be influenced by the EMT status of the tumor.

    A: Preclinical evidence suggests that this compound enhances the antitumor effects of various chemotherapeutic agents, such as gemcitabine, 5-fluorouracil, and abraxane, in pancreatic cancer models. [, , ] It also demonstrates synergistic effects with other targeted therapies, including PI3K inhibitors in schwannoma models. [] Furthermore, combining this compound with PD-1 blockade immunotherapy shows promise in prostate cancer models. []

    ANone: this compound has been shown to inhibit various signaling pathways important for tumor growth and survival, including:

    • MAPK pathway: this compound inhibits the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway, leading to reduced tumor cell proliferation. [, , , ]
    • PI3K/Akt pathway: While this compound can inhibit the PI3K/Akt pathway in some contexts, this effect appears to be context-dependent and not always observed. [, , , ]
    • NF-κB pathway: this compound can downregulate NF-κB signaling, contributing to its antitumor effects. [, ]
    • Cell cycle regulation: this compound can induce cell cycle arrest, primarily at the G1/S transition, leading to reduced tumor cell proliferation. [, ]

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.